The compound identified as **(4S)-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[[...]]]]]]]]]]]]]]]]]]]]]]]]]]]]]]]]]]]]]] is a complex peptide with a highly intricate structure. Its molecular formula is , indicating a large and diverse array of amino acid residues. The compound features multiple amino groups, hydroxyl groups, and carbonyl functionalities, contributing to its potential biological activity and interactions.
These reactions are crucial for understanding the compound's stability and reactivity in biological systems.
This compound exhibits significant biological activity, particularly in relation to enzyme inhibition and receptor interaction. It has been noted for its potential as an inhibitor of membrane-bound aminopeptidase P (XPNPEP1 and XPNPEP2), which may lead to reduced degradation of bradykinin, thus exerting anti-hypertensive effects . Additionally, its structure suggests possible interactions with various biological targets, making it a candidate for therapeutic applications.
The synthesis of this complex peptide can be approached through several methods:
The compound has potential applications in:
Interaction studies are essential for elucidating the mechanism of action of this compound. Key areas include:
Such studies can be conducted using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
Several compounds share structural or functional similarities with this complex peptide. Notable examples include:
Compound Name | Structure Similarity | Biological Activity |
---|---|---|
Compound A | Similar peptide backbone | Aminopeptidase inhibitor |
Compound B | Contains similar functional groups | Antihypertensive effects |
Compound C | Related sequence motifs | Potential neuroprotective effects |
This compound's uniqueness lies in its extensive branching and multiple functional groups, which may enhance its interaction profiles compared to simpler peptides. The complexity allows for diverse biological activities that may not be present in less complex analogs.
The compound (4S)-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid represents a structurally intricate cyclic peptide with potential antifungal properties. Its design aligns with the echinocandin class, which targets fungal cell wall synthesis by inhibiting β-(1,3)-D-glucan synthase. This enzyme is absent in mammalian cells, making such compounds selective and clinically valuable for treating invasive fungal infections like candidiasis and aspergillosis. The compound’s complexity underscores advancements in peptide engineering, particularly in optimizing stability and target affinity through stereochemical precision and non-natural amino acid incorporation.
Peptide-based antifungals emerged in the 1970s with the discovery of echinocandin B, a natural product from Aspergillus nidulans. Early challenges included poor solubility and toxicity, which led to semisynthetic modifications. For example, caspofungin, derived from pneumocandin B₀, introduced cationic side chains to enhance water solubility. Subsequent derivatives like anidulafungin and micafungin refined pharmacokinetic profiles by minimizing hepatic metabolism. The compound in focus reflects iterative innovations in peptide cyclization and side-chain functionalization, addressing limitations of earlier echinocandins.
The IUPAC name delineates a 21-residue cyclic peptide with multiple nonproteinogenic amino acids. Key features include:
Structural Feature | Role |
---|---|
Cyclic hexapeptide core | Stabilizes conformation for target binding |
Hydrophobic acyl side chain | Membrane anchoring |
Hydroxylated amino acids | Solubility and hydrogen bonding |
This compound is classified as a lipopeptide antifungal due to its lipid-modified peptide backbone, analogous to caspofungin and micafungin.
Current research aims to: